1-(3-Chloroquinoxalin-2-yl)hexan-1-one
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Overview
Description
1-(3-Chloroquinoxalin-2-yl)hexan-1-one is a chemical compound belonging to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroquinoxalin-2-yl)hexan-1-one typically involves the reaction of 3-chloroquinoxaline with hexanone under specific conditions. One common method involves the use of a palladium-catalyzed reaction with internal alkyne moieties. This method affords the desired product in moderate to high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound inhibits enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, its antibacterial activity is attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
3-Chloroquinoxalin-2-amine: Shares the quinoxaline core but differs in the functional groups attached.
1-(4-Chlorophenyl)-3-[(3-chloroquinoxalin-2-yl)amino]urea: Another quinoxaline derivative with distinct biological activities.
2,3-Disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines: These compounds exhibit similar structural features and biological activities.
Uniqueness: 1-(3-Chloroquinoxalin-2-yl)hexan-1-one stands out due to its specific combination of the chloroquinoxaline moiety and the hexanone chain, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H15ClN2O |
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Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)hexan-1-one |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-4-9-12(18)13-14(15)17-11-8-6-5-7-10(11)16-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
KWTRHMHXFYKSJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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